3-Hydrazono-4-iodoindolin-2-one

Description

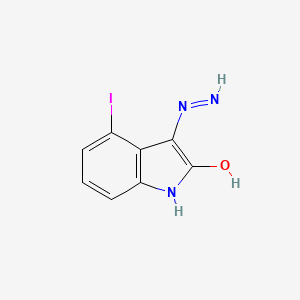

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diazenyl-4-iodo-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMONCZKZZLXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Hydrazono 4 Iodoindolin 2 One and Its Analogues

Precursor Synthesis and Halogenation Approaches to Iodinated Indolin-2-ones

The foundational step in the synthesis of the target compound is the preparation of the iodinated indolin-2-one scaffold. This typically involves the direct halogenation of an indolin-2-one precursor.

Synthesis of 4-Iodoindolin-2-one Intermediates

The synthesis of 4-iodoindolin-2-one intermediates is a key step. While specific methods for the direct iodination of indolin-2-one at the 4-position are not extensively detailed in the provided information, the general principles of halogenating indole (B1671886) and indolinone structures can be applied. Halogenation of indole derivatives can be achieved using various reagents and catalysts. For instance, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com This suggests that direct iodination of the indolin-2-one ring is a feasible approach.

Green halogenation methods using an oxone-halide system have also been developed for indoles, offering an environmentally friendly alternative. nih.govorganic-chemistry.org These methods generate reactive halogenating species in situ, avoiding the use of harsh halogenating agents. nih.govorganic-chemistry.org The regioselectivity of indole halogenation is often influenced by the electronic properties of substituents on the indole nitrogen. nih.govorganic-chemistry.org

Enzymatic halogenation presents another modern and highly selective method. frontiersin.orgresearchgate.net Flavin-dependent halogenases, for example, can catalyze the halogenation of indoles with excellent control over the position of halogenation under mild conditions. frontiersin.orgresearchgate.net

Formation of the Hydrazone Moiety at the 3-Position

Once the 4-iodoindolin-2-one precursor is obtained, the next critical step is the introduction of the hydrazone functionality at the 3-position of the indolin-2-one ring.

Condensation Reactions with Hydrazine (B178648) and Hydrazine Derivatives

The formation of the hydrazone moiety is typically achieved through a condensation reaction between the 3-keto group of the 4-iodoindolin-2-one and hydrazine or a hydrazine derivative. nih.govmdpi.comnih.govnih.gov This reaction is a standard method for synthesizing hydrazones from carbonyl compounds. The general procedure involves refluxing the indolin-2-one derivative with hydrazine hydrate (B1144303) in a suitable solvent, often with a catalytic amount of acid. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of 3-hydrazonoindolin-2-one analogues by using various substituted hydrazines. This approach has been successfully employed to create libraries of these compounds for biological screening. mdpi.comnih.gov

Regioselective Synthesis and Isomeric Considerations of 3-Hydrazono-4-iodoindolin-2-one

The synthesis of this compound requires careful control of regioselectivity during the iodination step to ensure the iodine atom is introduced at the desired 4-position of the indolin-2-one ring. As previously mentioned, the directing effects of substituents on the indole nitrogen can play a crucial role in determining the site of halogenation. nih.govorganic-chemistry.org

Furthermore, in the context of related heterocyclic syntheses, such as the [3+2] cycloaddition reactions to form pyrazolines, regioselectivity is a key consideration. koreascience.krnih.gov The reaction between α,β-unsaturated ketones and hydrazonoyl chlorides can lead to different regioisomers, and the choice of solvent and base can influence the outcome. koreascience.kr While not directly about the synthesis of the target compound, these principles of controlling regioselectivity in reactions involving similar functionalities are highly relevant.

Optimization of Reaction Conditions and Yields for Hydrazonoindolin-2-one Scaffolds

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This involves a systematic investigation of various parameters such as solvents, catalysts, reaction times, and temperatures.

For the synthesis of related heterocyclic structures like 2,3-dihydroquinazolin-4(1H)-ones and indazolones, extensive optimization studies have been reported. researchgate.netresearchgate.netnih.gov These studies often involve screening different solvents, bases, and catalysts to identify the conditions that provide the highest yields. For example, in the synthesis of pyrazolines, solvents like toluene (B28343) and acetonitrile (B52724) were tested, with acetonitrile leading to a higher yield in some cases. koreascience.kr

The use of greener and more efficient methods, such as iodine/TBHP mediated domino synthesis or B2(OH)4-mediated reductive N-N bond formation, has also been explored for the synthesis of related heterocyclic compounds, highlighting a trend towards more sustainable synthetic protocols. nih.govnih.gov

Below is a table summarizing the synthesis of various hydrazonoindolin-2-one derivatives and related compounds, showcasing different synthetic approaches and the yields obtained.

| Compound Class | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Hydrazonoindolin-2-ones | Condensation | Isatin (B1672199) derivatives, Hydrazine hydrate | 70-80 | nih.gov |

| 3-Haloindoles | Halogenation | 2-CF3-indole, NCS, NBS, Iodine | Up to 98 | mdpi.com |

| 2- or 3-Haloindoles | Green Halogenation | Indoles, Oxone, Halide | Up to 92 | organic-chemistry.org |

| Hydrazonoindolin-2-one analogs | Multi-step synthesis | Barbituric acid, Hydrazine hydrate | Not specified | mdpi.com |

| Acylhydrazones | Condensation | Iodobenzoic acid hydrazides, Aldehydes | Varied | nih.gov |

| Pyrazolines | [3+2] Cycloaddition | α,β-unsaturated ketones, Hydrazonoyl chlorides | 86-91 | koreascience.kr |

Advanced Spectroscopic and Structural Elucidation of 3 Hydrazono 4 Iodoindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum of 3-Hydrazono-4-iodoindolin-2-one is expected to exhibit distinct signals corresponding to the aromatic protons of the indolinone ring and the protons of the hydrazono group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The presence of the electron-withdrawing iodine atom at the C4 position and the carbonyl and hydrazono groups significantly affects the shielding of the aromatic protons.

The protons of the hydrazone group (-NH-N=C) are expected to appear as broad singlets in the downfield region of the spectrum, typically above δ 10.0 ppm, due to their acidic nature and potential for hydrogen bonding. The indole (B1671886) NH proton is also expected in this region. The aromatic protons on the benzene (B151609) ring of the indolinone core would likely appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns (multiplicities) will depend on the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | ~7.5 - 7.8 | Doublet |

| H6 | ~7.0 - 7.3 | Triplet |

| H7 | ~7.6 - 7.9 | Doublet |

| NH (indole) | ~11.0 - 12.0 | Broad Singlet |

Note: These are predicted values based on analogous structures and are subject to solvent effects and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbon (C2) of the lactam ring is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The C3 carbon, part of the hydrazono group, would also be significantly downfield. The carbon atom bearing the iodine (C4) will have its chemical shift influenced by the heavy atom effect of iodine, which can be complex. The remaining aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 - 170 |

| C3 | ~140 - 145 |

| C3a | ~125 - 130 |

| C4 | ~90 - 95 |

| C5 | ~130 - 135 |

| C6 | ~120 - 125 |

| C7 | ~115 - 120 |

Note: These are predicted values and can vary based on the solvent and specific experimental setup.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-I bonds.

The N-H stretching vibrations of the indole NH and the hydrazone NH₂ groups are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The broadening is a result of hydrogen bonding. The sharp and strong absorption band for the C=O (lactone) stretching vibration is anticipated around 1700-1720 cm⁻¹. The C=N stretching vibration of the hydrazone group should appear in the 1620-1650 cm⁻¹ region. The C-I stretching vibration is expected to be found in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (stretch, indole & hydrazone) | 3100 - 3400 | Medium to Strong, Broad |

| C-H (stretch, aromatic) | 3000 - 3100 | Medium |

| C=O (stretch, lactam) | 1700 - 1720 | Strong, Sharp |

| C=N (stretch, hydrazone) | 1620 - 1650 | Medium |

| C=C (stretch, aromatic) | 1450 - 1600 | Medium to Weak |

| C-N (stretch) | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₆IN₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of isatin (B1672199) hydrazones in the mass spectrometer often involves the cleavage of the N-N bond and various cleavages within the indolinone ring system. The loss of small, stable molecules such as N₂, NH₃, and CO is common. The presence of iodine would be indicated by a characteristic isotopic pattern and a fragment corresponding to the iodine atom at m/z 127.

X-ray Crystallography for Solid-State Structure Determination

In the crystalline state, this compound is expected to exist predominantly in the hydrazone tautomeric form, which is generally more stable for isatin hydrazones. The molecule is likely to be nearly planar, with the planarity being influenced by the packing forces in the crystal lattice.

A key feature in the solid-state structure of isatin hydrazones is the formation of extensive hydrogen bonding networks. The NH group of the indolinone ring and the NH₂ group of the hydrazone moiety can act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen can act as acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure, often leading to the formation of dimers or extended polymeric chains. nih.govnih.gov The presence of the iodine atom could also lead to halogen bonding interactions, further influencing the crystal packing.

Computational Chemistry and in Silico Investigations of 3 Hydrazono 4 Iodoindolin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties at the electronic level. niscpr.res.in These methods are used to compute the molecule's geometry, electronic structure, and reactivity. researchgate.netresearchgate.net For our hypothetical compound, DFT calculations would be performed using a standard basis set like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.in

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. ijrar.org A smaller energy gap suggests higher reactivity. niscpr.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with biological targets. For instance, a high electrophilicity index suggests the molecule can act as a good electron acceptor in reactions.

Hypothetical Reactivity Descriptors for 3-Hydrazono-4-iodoindolin-2-one

This table is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.55 |

| ELUMO | - | -2.87 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.68 |

| Ionization Potential (I) | -EHOMO | 6.55 |

| Electron Affinity (A) | -ELUMO | 2.87 |

| Electronegativity (χ) | (I + A) / 2 | 4.71 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.71 |

| Chemical Hardness (η) | (I - A) / 2 | 1.84 |

| Global Softness (S) | 1 / (2η) | 0.27 |

| Electrophilicity Index (ω) | μ² / (2η) | 6.03 |

The 3D structure and conformational flexibility of a molecule are crucial for its interaction with a biological target. The this compound molecule possesses several rotatable bonds, particularly the C-N and N-N bonds of the hydrazone moiety. psu.edu DFT calculations are used to perform a conformational analysis to identify the most stable, low-energy conformers. This process involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The structure with the lowest energy is the global minimum and represents the most probable conformation of the molecule in its ground state. acs.org Understanding these preferences is vital for subsequent docking studies, as the bioactive conformation may not always be the lowest energy state. psu.edu

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. hibiscuspublisher.com Given that indolinone and hydrazone derivatives are known to target protein kinases, a relevant hypothetical target for this compound could be a kinase like Epidermal Growth Factor Receptor (EGFR) or G protein-coupled receptor kinase 2 (GRK2). ingentaconnect.comnih.gov

Docking algorithms calculate a "docking score" or binding energy (typically in kcal/mol) that estimates the binding affinity between the ligand and the protein. hibiscuspublisher.com A more negative score indicates a stronger, more favorable interaction. thaiscience.info By docking this compound into the ATP-binding site of a target kinase, we could predict its potential as an inhibitor. For comparison, a known inhibitor of the target would also be docked as a reference.

Beyond predicting affinity, docking reveals the specific interactions that stabilize the ligand in the protein's active site. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds (given the iodine atom). For example, the hydrazone group (-NH-N=CH-) is an excellent hydrogen bond donor and acceptor. thaiscience.info The analysis would identify key amino acid residues that form these bonds, providing a rationale for the molecule's predicted activity and guiding future structural modifications to enhance potency.

Hypothetical Docking Results into EGFR Kinase Domain (PDB: 1M17)

This table is illustrative. Binding interactions are based on common patterns for kinase inhibitors.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -9.8 | Met793, Leu718, Cys797, Leu844, Asp855 | Hydrogen Bond, Hydrophobic, Halogen Bond |

| Erlotinib (Reference) | -10.5 | Met793, Gln791, Thr790, Leu718, Thr854 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net An MD simulation of the this compound-protein complex, solvated in a water box, would be run for a duration (e.g., 100-500 nanoseconds) to assess the stability of the predicted binding mode. nih.govnih.gov

Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site could suggest instability, while low fluctuations indicate stable interactions with the ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

A stable complex in an MD simulation provides greater confidence in the docking results and suggests the compound is a promising candidate for further investigation. researchgate.net

Hypothetical MD Simulation Stability Metrics (100 ns)

This table is illustrative, showing typical expected values for a stable protein-ligand complex.

| Metric | System | Average Value | Interpretation |

| RMSD | Protein Backbone | 2.1 Å | The protein structure remains stable throughout the simulation. |

| RMSD | Ligand | 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| Hydrogen Bonds | Ligand-Protein | 2-3 bonds | Key hydrogen bonds identified in docking are consistently maintained. |

Computational Molecular Properties Analysis for Lead and Drug Likeness

Computational analysis of this compound involves the prediction of its physicochemical and pharmacokinetic properties to assess its potential as a drug candidate. These in silico studies are fundamental in modern drug discovery, providing early insights into a compound's behavior in a biological system.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It influences the compound's ability to permeate biological membranes. A balanced logP is essential; high values can lead to poor aqueous solubility and increased metabolic clearance, while low values may hinder membrane permeability. For this compound, the calculated logP value is a key indicator of its potential oral bioavailability.

Molecular weight (MW) is another fundamental property influencing a compound's diffusion and transport characteristics. The widely accepted "Rule of Five" suggests that a molecular weight of less than 500 Daltons is favorable for oral absorption. The molecular weight of this compound is 287.06 g/mol , which falls well within this guideline, suggesting a good potential for absorption.

| Property | Value | Significance |

| Molecular Formula | C₈H₆IN₃O | |

| Molecular Weight (MW) | 287.06 g/mol | Favorable for absorption |

| logP (Octanol/Water) | Predicted to be within an optimal range for drug-likeness | Influences solubility and permeability |

Note: The logP value is a prediction based on computational models for similar chemical structures.

The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule is crucial for its binding affinity to target proteins and its solubility. According to Lipinski's Rule of Five, a drug candidate should ideally have no more than 5 HBDs and 10 HBAs. This compound possesses structural features that allow for the formation of hydrogen bonds, which is a desirable trait for interacting with biological targets.

The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A lower number of rotatable bonds (typically less than 10) is associated with better oral bioavailability, as it reduces the entropic penalty upon binding to a target.

| Parameter | Count | Significance |

| Hydrogen Bond Donors (HBD) | 2 | Within favorable limits for drug-likeness |

| Hydrogen Bond Acceptors (HBA) | 3 | Within favorable limits for drug-likeness |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, favorable for bioavailability |

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the development process. japsonline.com For this compound, computational models can predict several key ADME parameters.

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. A high HIA value is desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. For other drugs, minimal BBB penetration is often preferred to avoid central side effects.

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is central to drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. In silico models can predict the potential of a compound to inhibit specific CYP isoforms like CYP2D6. japsonline.com

Hepatotoxicity: Prediction of potential liver toxicity is a critical safety assessment. japsonline.com

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | Good | Favorable for oral administration |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Unlikely to be a potent inhibitor | Lower risk of certain drug-drug interactions |

| Hepatotoxicity | Low probability | Favorable safety profile |

Note: These are predictive values based on computational models and require experimental validation.

Medicinal chemistry filters are sets of rules based on the physicochemical properties of known drugs. These filters are used to quickly assess the "drug-likeness" of a compound. The most well-known of these is Lipinski's Rule of Five. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight ≤ 500 g/mol

logP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the predicted and calculated properties, this compound adheres to all of Lipinski's rules, suggesting it has a favorable profile for development as an orally administered drug. Other filters, such as Veber's rules, which consider the number of rotatable bonds and polar surface area, can also be applied to further refine the assessment of its drug-like properties.

Structure Activity Relationship Sar Studies of 3 Hydrazono 4 Iodoindolin 2 One Derivatives

Impact of Halogen Substitution (Iodine) on Biological Activity Profiles

Halogenation is a common and effective strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. While direct SAR studies on 3-hydrazono-4-iodoindolin-2-one are limited in publicly available literature, the effects of halogen substitution on the indolin-2-one ring can be inferred from studies on analogous compounds.

Research on related 3-hydrazonoindolin-2-one derivatives shows that the introduction of halogens like chlorine and bromine at the C5-position of the indolin-2-one ring significantly impacts anti-proliferative activity. For instance, a comparative study of various derivatives revealed that halogen substitution on the isatin (B1672199) ring can enhance anticancer potency. Specifically, 5-chloro and 5-bromo derivatives often exhibit superior activity compared to their unsubstituted counterparts. nih.govnih.gov

For example, the compound 5-chloro-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one (IC₅₀ average of 4.66 µM against a panel of cancer cell lines) demonstrated potent anti-proliferative activity. nih.govnih.gov This suggests that an electron-withdrawing group at this position is favorable for activity.

The introduction of an iodine atom at the C4-position is expected to confer distinct properties. Iodine is the largest and most lipophilic of the common halogens. Its placement at the C4-position could introduce significant steric bulk, potentially influencing the molecule's conformation and its ability to bind to target proteins. Furthermore, iodine's ability to form halogen bonds—a type of non-covalent interaction—could provide additional stabilizing interactions within a biological target's binding site, potentially enhancing potency. Studies on other heterocyclic structures have shown that incorporating iodine can lead to improved antimicrobial or anticancer effects. acs.org

Table 1: Effect of Halogen Substitution on Anti-proliferative Activity of 3-Hydrazonoindolin-2-one Derivatives Note: Data for the 4-iodo derivative is not available and is presented here for hypothetical comparison based on general principles.

| Compound | Substitution on Indolin-2-one | Hydrazone Substituent | Average IC₅₀ (µM) | Activity Profile | Reference |

| A | Unsubstituted | (4-Acetylbenzylidene) | >100 | Low Activity | nih.gov |

| B | 5-Bromo | (4-Acetylbenzylidene) | 25.1 | Moderate Activity | nih.gov |

| C | 5-Chloro | 2-(4-phenylthiazol-2-yl) | 4.66 | High Potency | nih.govnih.gov |

| D | 4-Iodo (Hypothetical) | Various | To be determined | Potentially potent due to lipophilicity and halogen bonding capacity | N/A |

Influence of Hydrazone Substituents on Efficacy and Selectivity

The hydrazone moiety (-C=N-NH-) and its substituents are critical determinants of the biological activity of this class of compounds. The nature of the aryl or heteroaryl ring attached to the hydrazone linker dramatically influences efficacy and target selectivity.

Studies have demonstrated that a wide variety of substituents can be tolerated, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov For instance, in a series of anti-proliferative 3-hydrazonoindolin-2-one derivatives, compounds bearing a thiazole (B1198619) ring on the hydrazone portion were found to be particularly potent. nih.gov Compound 5c , featuring a (4-(p-tolyl)thiazol-2-yl)methylene)hydrazono moiety, was among the most active compounds identified in its series, with an average IC₅₀ of 2.53 µM. nih.gov

The electronic properties and size of the substituent play a key role. The presence of electron-donating or electron-withdrawing groups on the aryl ring of the hydrazone can alter the electronic distribution of the entire molecule, affecting its interaction with biological targets. For example, derivatives with a 4-acetylbenzylidene hydrazone showed varied activity depending on the substitution on the indolinone core. nih.gov The flexibility of the hydrazone linker also allows the substituent to adopt an optimal orientation within a receptor's binding pocket, which is crucial for achieving high affinity and selectivity.

Table 2: Influence of Hydrazone Substituent on Anti-proliferative Activity

| Compound ID | Indolin-2-one Core | Hydrazone Substituent | Average IC₅₀ (µM) | Reference |

| 7b | 5-Bromo | ((1H-pyrazol-5-yl)methylene) | 2.14 | nih.govnih.gov |

| 5c | 5-Bromo | ((4-(p-tolyl)thiazol-2-yl)methylene) | 2.53 | nih.govnih.gov |

| 5b | Unsubstituted | ((4-(p-tolyl)thiazol-2-yl)methylene) | 4.37 | nih.govnih.gov |

| 10e | 5-Chloro | 2-(4-phenylthiazol-2-yl) | 4.66 | nih.govnih.gov |

Modifications to the Indolin-2-one Core and their Biological Consequences

The indolin-2-one core itself is a critical pharmacophore, and modifications to it, beyond halogenation, have profound biological consequences. The nitrogen atom at the N1 position and the carbonyl group at the C2 position are particularly important for activity.

The N1 position can be substituted with various alkyl or aryl groups. These substitutions can alter the molecule's lipophilicity, solubility, and steric profile. For example, N-alkylation has been shown in some series to enhance anti-proliferative activity, while in others it can be detrimental, highlighting the target-specific nature of these interactions. nih.gov The hydrogen atom on the N1 nitrogen often acts as a hydrogen bond donor, and its replacement can alter the binding mode of the compound.

The C2-carbonyl oxygen is a key hydrogen bond acceptor. Its interaction with amino acid residues in a target protein is often crucial for potent inhibition. Any modification that removes or sterically hinders this group is likely to result in a significant loss of activity.

Furthermore, replacing parts of the benzene (B151609) ring of the indolin-2-one core with other aromatic or heteroaromatic systems can lead to novel compounds with different activity profiles. Such changes fundamentally alter the shape and electronic properties of the scaffold, potentially leading to the discovery of inhibitors for new targets. nih.gov

Stereochemical Considerations and Chiral Influences on Activity

Chirality plays a fundamental role in the interaction between a drug and its biological target. mdpi.com Although 3-hydrazonoindolin-2-one itself is achiral, the introduction of stereocenters can lead to enantiomers or diastereomers with potentially different biological activities, potencies, and metabolic fates.

Furthermore, the introduction of chiral centers, for instance, by using a chiral substituent on the hydrazone moiety or on the N1 position of the indolin-2-one ring, would result in enantiomeric pairs. Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between these enantiomers. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. mdpi.com Therefore, for any derivative of this compound that contains chiral elements, the separation and individual testing of the stereoisomers would be a critical step in development.

Derivatization and Future Prospects for 3 Hydrazono 4 Iodoindolin 2 One Analogues

Design and Synthesis of Novel Scaffolds Based on the 3-Hydrazonoindolin-2-one Core

The core structure of 3-hydrazonoindolin-2-one is ripe for modification to generate novel scaffolds with potentially enhanced or entirely new biological activities. While direct synthetic examples for 3-hydrazono-4-iodoindolin-2-one are not extensively reported, the general strategies applied to other substituted 3-hydrazonoindolin-2-ones can be extrapolated. These strategies often involve the reactive isatin (B1672199) precursor and the versatile hydrazone moiety.

One promising approach is the construction of spirocyclic oxindoles . These are compounds where the C3 position of the oxindole (B195798) ring is part of a second ring system. For instance, three-component reactions involving isatins, an arylamine, and cyclopentane-1,3-dione have been shown to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This method offers a convenient route to complex molecular architectures from simple starting materials. beilstein-journals.org Another strategy involves the use of azomethine ylides and Morita-Baylis-Hillman (MBH) carbonates of isatins to synthesize spiro[indoline-pyridine]-dicarboxylates and other substituted oxindoles. researchgate.net

Another avenue for scaffold diversification is the synthesis of fused-ring systems . The 3-hydrazonoindolin-2-one moiety can be a precursor to various heterocyclic systems. For example, pyrazolo[4,3-c]quinoline derivatives have been synthesized from pyrazole-arylamines and β-keto esters, demonstrating the potential to build upon the core structure to access different chemical spaces. tandfonline.com Similarly, pyrrolo[3,4-c]quinoline-1,3-diones can be synthesized in a green chemistry approach using diketene, isatin, and primary amines, with pyrazole (B372694) acting as a promoter. nih.gov These fused systems can orient functional groups in distinct three-dimensional arrangements, potentially leading to novel interactions with biological targets.

The synthesis of these novel scaffolds often relies on multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. purdue.edu These reactions, such as the Povarov and Doebner reactions, are instrumental in building libraries of diverse compounds for biological screening. purdue.edu

The table below summarizes some of the novel scaffolds that can be envisioned or have been synthesized from precursors related to 3-hydrazonoindolin-2-one.

| Scaffold Type | Synthetic Precursors | Key Reaction Type | Potential Biological Relevance |

| Spiro[dihydropyridine-oxindoles] | Isatins, Arylamines, Cyclopentane-1,3-dione | Three-component reaction | Anticancer, Antiviral |

| Spiro[indoline-pyridine]-dicarboxylates | Isatins, Azomethine ylides, MBH carbonates | Cycloaddition | Diverse pharmacological activities |

| Pyrazolo[4,3-c]quinolines | Pyrazole-arylamines, β-keto esters | C-C bond cleavage/cyclization | Anti-inflammatory |

| Pyrrolo[3,4-c]quinoline-1,3-diones | Isatins, Diketene, Primary amines | Multicomponent reaction | Antifungal, Protein kinase inhibition |

While these examples utilize isatins and related compounds, the principles can be applied to a 4-iodo-isatin precursor to generate novel 4-iodo-substituted scaffolds, further expanding the chemical diversity and potential therapeutic applications of this class of compounds.

Hybrid Molecules and Conjugates Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, dual-target activity, or a modified pharmacokinetic profile. The this compound moiety is an excellent candidate for the development of hybrid molecules due to its established biological activities and synthetic tractability.

A common approach is to link the 3-hydrazonoindolin-2-one core to another biologically active scaffold via a suitable linker. For example, researchers have synthesized hybrids of indole (B1671886) and 3-hydrazinoindolin-2-one, recognizing the pro-apoptotic potential of both scaffolds. tandfonline.com In one study, a methylenehydrazono linker was used to conjugate the two moieties, resulting in a series of indole-indolin-2-one hybrids with promising anticancer activity. tandfonline.com

Another strategy involves creating bis-isatin hydrazones , where two isatin moieties are connected by a linker. nih.gov These molecules have demonstrated cytotoxic activity against various cancer cell lines, with their pro-apoptotic activity confirmed by cell cycle analysis. nih.gov The nature of the linker can significantly impact the biological activity of the resulting hybrid.

The development of hybrid molecules is not limited to anticancer agents. The 3-hydrazonoindolin-2-one scaffold has also been incorporated into compounds designed as HIV-1 RNase H inhibitors. mdpi.com In this context, the indolinone part of the molecule can be conjugated with other fragments known to interact with the enzyme's active site, such as a uracil (B121893) scaffold. mdpi.com

The table below presents examples of hybrid molecules based on the 3-hydrazonoindolin-2-one core and their potential therapeutic applications.

| Hybrid Type | Constituent Pharmacophores | Linker Type | Potential Therapeutic Application |

| Indole-indolin-2-one Hybrids | Indole, 3-Hydrazonoindolin-2-one | Methylenehydrazono | Anticancer (Apoptosis induction) |

| Bis-isatin Hydrazones | Two Isatin moieties | Various linkers | Anticancer |

| Uracil-indolin-2-one Hybrids | Uracil, 3-Hydrazonoindolin-2-one | Hydrazone | Anti-HIV (RNase H inhibition) |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Quinazolin-4-one, 3-Cyanopyridin-2-one | Not specified | Anticancer (EGFR/BRAFV600E inhibition) nih.gov |

The incorporation of a 4-iodo substituent in these hybrid designs could further enhance their biological properties. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. This could lead to improved potency and selectivity of the hybrid molecules.

Strategies for Enhancing Biological Potency and Selectivity

Optimizing the biological activity of a lead compound is a critical step in the drug discovery process. For this compound analogues, several strategies can be employed to enhance their potency and selectivity towards a specific biological target. These strategies are often guided by structure-activity relationship (SAR) studies.

One of the most common strategies is the modification of substituents on the indolinone ring and the hydrazone side chain. For instance, in a series of [(3-indolylmethylene)hydrazono]indolin-2-ones, it was found that N-propylindole derivatives were the most active against the MCF-7 cancer cell line. tandfonline.com This highlights the importance of the substituent on the indole nitrogen. Similarly, the nature and position of substituents on the indolinone ring can have a significant impact on activity. While specific data for the 4-iodo position is limited, studies on other halogenated derivatives, such as 5-chloro and 5-bromo analogues, have shown that the presence of a halogen can be beneficial for activity. nih.gov

Another key strategy is the bioisosteric replacement of functional groups. This involves replacing a group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, in the design of anti-proliferative agents, a pendant substituted phenyl ring was replaced with other moieties to explore the resulting changes in activity. nih.gov

Conformational constraint is another approach to enhance potency. By introducing rigid structural elements, the molecule can be locked into a bioactive conformation, reducing the entropic penalty upon binding to its target. The synthesis of spirocyclic and fused-ring systems, as discussed in section 7.1, is a prime example of this strategy.

The table below outlines various strategies to enhance the biological potency and selectivity of 3-hydrazonoindolin-2-one analogues.

| Strategy | Approach | Example | Outcome |

| Substituent Modification | Varying substituents on the indolinone and hydrazone moieties | N-alkylation of the indole ring in indole-indolin-2-one hybrids | Increased anticancer activity tandfonline.com |

| Halogenation | Introduction of halogen atoms at different positions of the indolinone ring | Synthesis of 5-chloro and 5-bromo derivatives | Potentially enhanced biological activity nih.gov |

| Bioisosteric Replacement | Replacing functional groups with bioisosteres | Replacement of a phenyl ring with other heterocycles | Altered potency and selectivity nih.gov |

| Conformational Constraint | Introduction of rigid structural elements | Synthesis of spirocyclic and fused-ring systems | Improved binding affinity |

| Hybridization | Combining with other pharmacophores | Creation of hybrid molecules with dual-target activity | Enhanced efficacy and potential to overcome drug resistance |

The presence of the iodine atom at the 4-position of this compound offers a unique handle for further modifications. For example, it can be used in cross-coupling reactions to introduce a wide variety of substituents, allowing for a systematic exploration of the SAR at this position.

Potential Applications in Chemical Biology and Probe Development

Chemical probes are small molecules that are used to study and manipulate biological systems. The 3-hydrazonoindolin-2-one scaffold, with its inherent biological activity and tunable properties, is an attractive starting point for the development of such probes. The introduction of a 4-iodo substituent can further enhance its utility in this area.

One potential application is in the development of fluorescent probes . The extended π-system of the 3-hydrazonoindolin-2-one core can impart fluorescent properties to the molecule. By judiciously modifying the substituents, it may be possible to create compounds whose fluorescence is sensitive to their local environment, such as pH, polarity, or the presence of specific ions or biomolecules. For example, hydrazone-based compounds have been successfully developed as fluorescent chemosensors for metal ions like iron(III) and copper(II). nih.gov

Another exciting application is in the development of affinity-based probes for target identification and validation. The 4-iodo group can serve as a handle for the attachment of a reporter tag, such as a biotin (B1667282) or a click chemistry handle, via a suitable linker. These tagged probes can be used in pull-down experiments to isolate and identify their protein binding partners from complex biological mixtures.

Furthermore, the 3-hydrazonoindolin-2-one scaffold can be utilized in the development of metabolomic probes . For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples by liquid chromatography-mass spectrometry (LC-MS). mdpi.com A similar approach could be envisioned for this compound derivatives, where they could be used to tag and quantify specific classes of metabolites.

The table below summarizes the potential applications of this compound analogues in chemical biology.

| Application | Probe Type | Design Strategy | Potential Use |

| Fluorescent Imaging | Fluorescent Probe | Modification of the core structure to create environmentally sensitive fluorophores | Visualizing cellular structures and processes |

| Target Identification | Affinity-Based Probe | Attachment of a reporter tag (e.g., biotin) to the 4-iodo position | Identifying the protein targets of the compound |

| Metabolomics | Derivatization Agent | Use as a reagent to tag specific classes of metabolites | Quantifying changes in metabolite levels in disease states |

| Enzyme Inhibition Studies | Activity-Based Probe | Incorporation of a reactive group that covalently modifies the target enzyme | Studying enzyme function and identifying novel inhibitors |

Concluding Remarks and Future Research Directions

Summary of Key Findings on 3-Hydrazono-4-iodoindolin-2-one

The exploration of this compound is in its infancy. Currently, detailed experimental data regarding its synthesis, comprehensive spectroscopic characterization, and specific biological activities are not available in the public domain. The primary information is limited to its chemical structure and molecular formula. The broader family of indolin-2-one hydrazones has been extensively studied and has demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This general activity of the class provides a strong rationale for investigating the specific properties of this 4-iodo substituted analogue.

Challenges and Opportunities in Indolin-2-one Hydrazone Research

The primary challenge in the study of this compound is the current lack of dedicated research. The synthesis of this specific compound needs to be established and optimized. A significant opportunity lies in the systematic evaluation of its physicochemical and biological properties. The presence of the iodine atom offers a unique handle for further chemical modifications, potentially leading to the development of derivatives with enhanced potency or selectivity. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, are yet to be performed for this particular molecule and represent a major avenue for future research.

Prospective Avenues for Rational Drug Design and Discovery

The structural features of this compound make it an intriguing starting point for rational drug design. Future research should focus on:

Targeted Synthesis and Characterization: Developing a reliable and efficient synthetic route to produce sufficient quantities of the compound for thorough analysis. This would be followed by comprehensive spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Screening: A broad-based biological screening of the compound is warranted. This should include assays to evaluate its potential as an anticancer agent against a panel of human cancer cell lines, as well as its antimicrobial activity against a range of pathogenic bacteria and fungi.

Computational Modeling and Docking Studies: In silico studies could help predict potential biological targets and guide the design of more potent analogues. Understanding how the iodine atom and the hydrazone group interact with biological macromolecules will be crucial for optimizing its activity.

Development of Analogues: Based on the initial biological data and computational models, a series of analogues could be synthesized by modifying the substituents on the indolin-2-one core and the hydrazone moiety. This would allow for the establishment of clear structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydrazono-4-iodoindolin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydrazone formation via condensation of 4-iodoindolin-2-one derivatives with hydrazine analogs under acidic or basic conditions. For example, hydrazone derivatives are synthesized by refluxing equimolar ratios of hydrazine and ketone precursors in ethanol (60–80°C, 6–12 hours). Yield optimization requires careful pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation of iodine substituents . Side products like N-alkylated byproducts can form if excess hydrazine is used. Purification via flash column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm hydrazone C=N stretches (~1600–1620 cm⁻¹) and carbonyl (C=O) peaks (~1680–1700 cm⁻¹) .

- NMR : NMR detects aromatic protons (δ 6.8–8.3 ppm) and hydrazone NH signals (δ 10–11 ppm, broad). NMR identifies the carbonyl carbon (δ ~165–170 ppm) and iodine-substituted aromatic carbons (δ ~90–100 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragments (e.g., loss of iodine or hydrazine moieties) .

Q. How can crystallographic data resolve structural ambiguities in hydrazone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths and angles, particularly the planarity of the hydrazone moiety (C=N–N). For example, SHELXL’s twin refinement is critical for resolving disorder in iodine-substituted aromatic rings . Data collection at low temperatures (90 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., SARS-CoV-2 main protease). Prioritize binding poses with hydrogen bonds to the hydrazone group and hydrophobic interactions with the iodophenyl ring .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding modes .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5, moderate solubility) and potential toxicity (e.g., Ames test alerts for hydrazine derivatives) .

Q. What strategies reconcile contradictions in reported spectral data for hydrazone derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton visibility) often arise from solvent polarity or tautomeric equilibria. For example, DMSO-d enhances NH signal resolution compared to CDCl. IR inconsistencies (e.g., C=O peak shifts) may reflect polymorphic forms, necessitating PXRD analysis . Reproducibility requires strict adherence to published drying protocols (e.g., vacuum desiccation over PO) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The C–I bond in 4-iodoindolin-2-one facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, DMF/HO, 80°C). However, steric hindrance from the hydrazone group can reduce yields (~40–60%). Competing Ullmann coupling side reactions are mitigated using CuI/1,10-phenanthroline catalysts .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar hydrazone derivatives?

- Critical Analysis : Variations arise from:

- Hydrazine Purity : Commercial hydrazine hydrate often contains water, requiring pre-drying with molecular sieves .

- Iodine Stability : Light-induced decomposition of C–I bonds necessitates amber glassware and nitrogen atmospheres .

- Workup Methods : Aqueous workups may hydrolyze hydrazones; instead, use anhydrous NaSO for drying .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.